2,4-Dichlorophenyl ethyl carbonate

説明

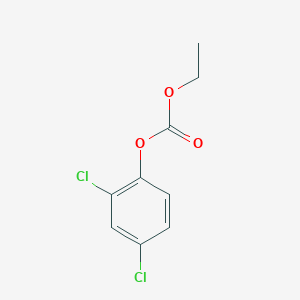

2,4-Dichlorophenyl ethyl carbonate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenyl ethyl carbonate, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenyl ethyl carbonate can be synthesized through the reaction of 2,4-dichlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and commercial use .

化学反応の分析

Types of Reactions

2,4-Dichlorophenyl ethyl carbonate undergoes various chemical reactions, including:

Nucleophilic substitution: The ethyl carbonate group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichlorophenol and ethanol.

Oxidation and Reduction: While less common, the phenyl ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted phenyl ethyl carbonates.

Hydrolysis: 2,4-dichlorophenol and ethanol.

Oxidation: Chlorinated benzoic acids.

Reduction: Chlorinated benzyl alcohols.

科学的研究の応用

2,4-Dichlorophenyl ethyl carbonate is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigating its potential as a building block for drug development.

Material Science: Exploring its properties for the development of new materials.

Biological Studies: Studying its effects on biological systems and potential therapeutic applications

作用機序

The mechanism of action of 2,4-Dichlorophenyl ethyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with enzymes or proteins, leading to modifications that can alter their function .

類似化合物との比較

Similar Compounds

- 2,4-Dichlorophenyl methyl carbonate

- 2,4-Dichlorophenyl propyl carbonate

- 2,4-Dichlorophenyl butyl carbonate

Comparison

Compared to its analogs, 2,4-Dichlorophenyl ethyl carbonate is unique due to its specific ethyl carbonate group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

生物活性

2,4-Dichlorophenyl ethyl carbonate (C9H8Cl2O3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its dichlorophenyl group and an ethyl carbonate moiety. Its molecular structure contributes to its biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Here are some key aspects of its mechanism:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Cell Signaling Modulation : It can influence signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting tumor growth through modulation of cell signaling pathways. |

| Antimicrobial Properties | Shows activity against various bacteria and fungi, indicating potential use as an antimicrobial agent. |

| Enzyme Interaction | Inhibits specific enzymes, which may lead to therapeutic effects in various diseases. |

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Results : Significant reduction in cell viability observed at concentrations above 50 µM.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Tested Pathogens : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption : Rapidly absorbed through oral administration.

- Distribution : Exhibits high tissue affinity, particularly in liver and kidneys.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites may retain biological activity.

- Excretion : Primarily eliminated via renal pathways.

Safety and Toxicity

Despite its potential therapeutic benefits, safety assessments are essential:

- Toxicological Studies : Acute toxicity studies indicate that high doses can lead to significant organ damage and systemic toxicity.

- Safety Profile : Further research is needed to establish a comprehensive safety profile before clinical applications.

特性

IUPAC Name |

(2,4-dichlorophenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPDXWVJKNHDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325238 | |

| Record name | 2,4-dichlorophenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-28-4 | |

| Record name | 22876-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorophenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。